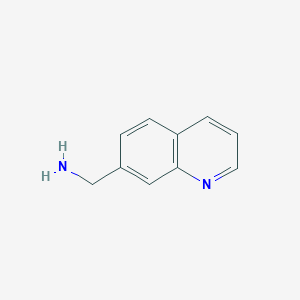

Quinolin-7-ylmethanamine

Description

Contextualizing Quinoline-Based Compounds in Contemporary Chemical Science

Quinoline (B57606), a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal and synthetic chemistry. wisdomlib.org This class of compounds, characterized by a fused benzene (B151609) and pyridine (B92270) ring system, exhibits a wide array of pharmacological activities. researchgate.netrsc.orgnih.gov Their versatility has led to their use in the development of drugs for a variety of diseases, including malaria, cancer, and bacterial infections. rsc.orgnih.gov

The quinoline core's unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological and physical properties. researchgate.net Researchers have extensively explored how different substituents and their positions on the quinoline ring influence the compound's activity. researchgate.net This has resulted in the creation of a vast library of quinoline derivatives with applications ranging from anti-inflammatory and anti-tumor agents to kinase inhibitors. researchgate.netnih.gov The ongoing research into quinoline-based compounds continues to open new avenues for drug discovery and material science. rsc.org

Significance of the Aminomethyl Moiety within Heterocyclic Systems

The aminomethyl group (–CH₂NH₂) is a crucial functional group in the design of bioactive molecules. Its presence in a heterocyclic system can significantly influence the compound's physicochemical properties, such as basicity and hydrogen bonding capacity. These properties are critical for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov

The introduction of an aminomethyl moiety can enhance the pharmacological activity of a parent heterocyclic compound. nih.gov For instance, in some contexts, it has been shown to be essential for inhibitory activity against certain enzymes. nih.gov The position of the aminomethyl group on the heterocyclic ring is also a key determinant of its biological effect, with different isomers exhibiting vastly different potencies. nih.gov This highlights the importance of precise structural control in the synthesis of such compounds for medicinal chemistry applications.

Specific Academic Relevance and Research Landscape of Quinolin-7-ylmethanamine

This compound, with its aminomethyl group at the 7-position of the quinoline ring, represents a specific area of interest for researchers. cymitquimica.comchemicalbook.comlookchem.com Its structure offers a unique combination of the versatile quinoline scaffold and the functionally significant aminomethyl group. This particular arrangement may lead to distinct biological activities compared to other positional isomers.

The academic interest in this compound is evident from its inclusion in chemical supplier catalogs as a building block for organic synthesis. cymitquimica.comlookchem.com This indicates its utility in creating more complex molecules for various research purposes. While extensive, peer-reviewed studies focusing solely on this compound are still emerging, its structural analogs have been investigated for a range of applications, suggesting a promising future for this specific compound.

Overview of Major Research Domains Pertinent to this compound

The research domains relevant to this compound are primarily driven by the known applications of its constituent parts: the quinoline core and the aminomethyl group. These areas include:

Medicinal Chemistry: Given the broad spectrum of biological activities associated with quinoline derivatives, a primary research focus is the exploration of this compound and its derivatives as potential therapeutic agents. researchgate.netrsc.org This includes investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.netnih.gov

Organic Synthesis: this compound serves as a valuable building block in organic synthesis. cymitquimica.comlookchem.com Its reactive amine group allows for the construction of more complex molecular architectures, which can then be screened for various biological activities.

Materials Science: Certain quinoline derivatives have shown promise in the development of organic electronic and photonic materials. smolecule.com While not yet a primary focus for this compound itself, this remains a potential area of future investigation.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-7-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZJLQQKSKBTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773092-54-9 | |

| Record name | quinolin-7-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinolin 7 Ylmethanamine and Analogues

Established Synthetic Routes to Quinoline-Methanamines

Traditional methods for the synthesis of quinoline-methanamines often involve the functionalization of pre-existing quinoline (B57606) cores or the construction of the quinoline ring system with the desired substituent already in place. These established routes provide reliable access to a range of quinoline-methanamine derivatives.

A common and effective strategy for the synthesis of quinolin-7-ylmethanamine involves the reduction of a suitable precursor, such as a quinoline-7-carbonitrile (B1602992) or quinoline-7-carboxaldehyde. This approach leverages the accessibility of these starting materials and the efficiency of modern reducing agents.

The reduction of quinoline-7-carbonitrile to this compound is a key transformation. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method. For instance, the catalytic reduction of a nitro group to an amine can be a step in a multi-step synthesis leading to the desired product. nih.gov Similarly, the reduction of a nitrile group can be achieved using reagents like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as THF, providing good yields of the corresponding aminomethyl quinoline. derpharmachemica.com

Reductive amination of quinoline-7-carboxaldehyde is another powerful technique. This one-pot procedure involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. This method is advantageous as it combines two steps into a single operation, improving efficiency. nih.govbeilstein-journals.org Zinc powder in an aqueous medium has been explored as an environmentally friendly alternative for reductive amination. beilstein-journals.org

Table 1: Reductive Functionalization of Quinoline Precursors

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline-7-carbonitrile | LiAlH4 in THF | This compound | Good | derpharmachemica.com |

| Quinoline-7-carboxaldehyde | Amine, Reducing Agent | This compound | Varies | nih.govbeilstein-journals.org |

| 2-chloro-3-cyanoquinoline | LiAlH4 in THF | (2-chloroquinolin-3-yl)methanamine | 75% | derpharmachemica.com |

Direct functionalization of the quinoline ring is a highly desirable approach as it allows for the late-stage introduction of the methanamine group, offering flexibility in the synthesis of diverse analogues. These methods often involve electrophilic or nucleophilic substitution reactions on the quinoline core.

One strategy involves the introduction of a handle at the 7-position, which can then be converted to the aminomethyl group. For example, a halogen atom at the 7-position can serve as a site for subsequent cross-coupling reactions or nucleophilic substitution. mdpi.com The synthesis of 7-aminoquinolines has been achieved through catalyst-free reactions of m-phenylenediamine (B132917) with unsymmetric 1,3-diketones containing a trifluoromethyl group, which directs the regioselectivity of the cyclization. nih.gov

Complex this compound analogues often require multi-step synthetic sequences. These routes can involve the initial construction of a substituted quinoline ring followed by modifications to introduce the aminomethyl group.

A notable example is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline. This three-step process includes an N-oxidation, a C2-amide formation, and a C4 SNAr reaction. mdpi.comresearchgate.net Such multi-step syntheses allow for the construction of highly functionalized quinoline derivatives with precise control over the substitution pattern. researchgate.net The synthesis of quinolone antibiotic analogues often involves the reaction of 7-haloquinolone-3-carboxylic acids with aliphatic amines to produce biologically active 7-aminoquinolone-3-carboxylic acids. researchgate.net

Considerations for Regioselective Synthesis and Isomeric Specificity in Quinoline-Methanamines

Controlling the position of functionalization on the quinoline ring is a critical aspect of synthesizing specific isomers like this compound. The inherent electronic properties of the quinoline system, along with the choice of reagents and reaction conditions, play a crucial role in determining the regioselectivity.

The synthesis of 7-aminoquinolines can be achieved with high selectivity by utilizing precursors that direct the cyclization reaction. For example, the use of m-phenylenediamine and trifluoromethyl-containing 1,3-diketones leads to the selective formation of 4-CF3-substituted 7-aminoquinolines. nih.gov The trifluoromethyl group's strong electronegativity directs the initial nucleophilic addition to the adjacent ketone, ultimately favoring the formation of the 7-amino isomer. nih.gov

In other cases, the directing effect of existing substituents on the quinoline ring can be exploited to achieve regioselectivity. For instance, in the Skraup reaction with m-substituted anilines, the nature of the substituent influences the ratio of 5- and 7-substituted quinoline products. brieflands.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods. These advanced techniques are also being applied to the synthesis of this compound and its analogues.

Transition metal catalysis has revolutionized organic synthesis by enabling direct C-H functionalization, providing a powerful tool for the late-stage modification of complex molecules. nih.govnih.gov These methods offer atom and step economy by avoiding the need for pre-functionalized starting materials. nih.gov

In the context of quinoline synthesis, transition metal catalysts can be used to selectively activate specific C-H bonds. While functionalization at the C2 and C8 positions is more common due to the directing effect of the nitrogen atom, methods for functionalizing other positions are emerging. nih.govnih.gov The development of catalysts and directing groups that can target the C7 position for the introduction of a methanamine or a precursor group is an active area of research.

Table 2: Advanced Synthetic Approaches

| Method | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Catalyst-free synthesis | Trifluoromethyl-containing 1,3-diketones | m-phenylenediamine | 2,4-disubstituted 7-aminoquinolines | High selectivity, good yields, avoids strong acids/bases | nih.gov |

| One-pot synthesis | Various green catalysts (e.g., p-TSA, cerium nitrate) | Anilines, carbonyl compounds | Quinoline derivatives | Minimized waste, energy efficiency | researchgate.net |

The principles of green chemistry are also being integrated into the synthesis of quinolines. researchgate.netresearchgate.netijpsjournal.comzenodo.org This includes the use of greener solvents like water and ethanol, the development of catalyst-free reactions, and the use of energy-efficient techniques such as microwave irradiation. researchgate.netzenodo.org These approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and selectivity. researchgate.netresearchgate.net One-pot strategies, where multiple reaction steps are carried out in a single vessel, are particularly attractive from a green chemistry perspective as they minimize waste and reduce the need for purification of intermediates. researchgate.net

One-Pot Synthetic Strategies for Quinoline Derivatives

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. Several established methods for quinoline synthesis, such as the Friedländer and Doebner-von Miller reactions, have been adapted into one-pot procedures.

A common one-pot approach for constructing the quinoline core involves the reaction of an o-nitrobenzaldehyde with an enolizable ketone. researchgate.net This process typically involves the in situ reduction of the nitro group to an amine, followed by condensation and cyclization to form the quinoline ring. researchgate.net For instance, the reaction of o-nitrobenzaldehyde with various ketones in the presence of a reducing agent like stannous chloride (SnCl₂) can yield substituted quinolines in a single step. researchgate.net

Another versatile one-pot method is the multicomponent reaction (MCR) strategy. For example, the synthesis of highly functionalized quinolines can be achieved through a three-component reaction of an aniline, an aldehyde, and an activated carbonyl compound. nih.gov These reactions are often catalyzed by acids or metal catalysts and can proceed with high atom economy. nih.govnih.gov The development of catalyst-free one-pot methods has also been reported, further enhancing the green credentials of these synthetic routes. clockss.org

The synthesis of pyrrolo[3,4-c]quinoline derivatives has been achieved through a one-pot reaction of 2-aminoarylacrylates or 2-aminochalcones with tosylmethyl isocyanide (TosMIC) under basic conditions. mdpi.com This method proceeds via a van Leusen reaction followed by cyclization to afford the target compounds in moderate to good yields. mdpi.com

Below is a data table summarizing representative one-pot synthetic strategies for quinoline derivatives.

| Reaction Type | Starting Materials | Catalyst/Reagent | Conditions | Product Type | Yield (%) | Reference |

| Friedländer Annulation | o-Nitrobenzaldehyde, Ketone | SnCl₂·2H₂O | Microwave, Solvent-free | Substituted Quinolines | Good to Excellent | researchgate.net |

| Three-Component Reaction | Aniline, Aldehyde, Cyclic 1,3-Diketone | Catalyst-free | DMF, Microwave | Dihydropyrido[2,3-d]pyrimidines | Good | nih.gov |

| van Leusen/Cyclization | 2-Aminoarylacrylate, TosMIC | Base | - | Pyrrolo[3,4-c]quinolinones | Moderate to Good | mdpi.com |

| Cyclization | Aromatic aldehyde, Dimedone, 8-Hydroxyquinoline | Catalyst-free | Reflux | Chromeno[3,2-h]quinolin-8(9H)-ones | High | clockss.org |

This table presents a selection of one-pot methodologies for the synthesis of various quinoline derivatives.

Microwave-Assisted and Solvent-Free Methodologies

The application of microwave irradiation and solvent-free reaction conditions represents a significant advancement in green chemistry, often leading to shorter reaction times, higher yields, and simplified experimental procedures.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid synthesis of a wide array of quinoline derivatives. researchgate.net The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. researchgate.net For example, the Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene, glycerol, sulfuric acid, and an oxidizing agent shows a significant decrease in reaction time when performed under microwave conditions, although the yield may not be substantially improved. researchgate.net

Microwave heating has also been utilized in the synthesis of complex quinoline-based hybrids. A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment is efficiently achieved under microwave irradiation. nih.gov Similarly, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been accomplished using microwave assistance. jst.go.jp

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions provide an environmentally friendly alternative to traditional solution-phase synthesis by eliminating the need for volatile and often toxic organic solvents. These reactions can be promoted by grinding the reactants together, sometimes with a solid support or catalyst, or by heating the mixture.

An efficient, solvent-free synthesis of quinoline derivatives has been developed using caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones under thermal conditions. researchgate.net This method offers good yields, clean reactions, and short reaction times. researchgate.net Another green protocol involves the reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under microwave irradiation without any solvent or additional catalyst. researchgate.net

Furthermore, the synthesis of polyhydroquinoline derivatives via the Hantzsch reaction has been achieved under solvent-free conditions at 80 °C using mesoporous vanadium ion-doped titania nanoparticles as a reusable heterogeneous catalyst. nih.gov More recently, Cp*Ir(III) complexes have been shown to catalyze the solvent-free synthesis of quinolines from 2-amino alcohols and ketones through an acceptor-less dehydrogenative coupling (ADC) strategy, producing water and hydrogen gas as the only byproducts. researchgate.net

The following data table summarizes key findings in microwave-assisted and solvent-free synthesis of quinoline derivatives.

| Methodology | Starting Materials | Catalyst/Conditions | Product Type | Key Advantages | Reference |

| Microwave-Assisted | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | Microwave (400W) | 7-Amino-8-methylquinoline | Reduced reaction time | researchgate.net |

| Microwave-Assisted | Formyl-quinoline, Heterocyclic amine, 1,3-Diketone | Microwave (125-135 °C) | Quinoline-hybrid dihydropyridopyrimidines | Efficient, one-pot | nih.gov |

| Solvent-Free | 2-Aminoacetophenone, Ketone | Caesium Iodide, Thermal | Substituted Quinolines | Good yields, clean reaction | researchgate.net |

| Solvent-Free | o-Nitrobenzaldehyde, Enolizable ketone | SnCl₂·2H₂O, Microwave | Substituted Quinolines | Catalyst-free (beyond reductant) | researchgate.net |

| Solvent-Free | 2-Amino alcohol, Ketone | Cp*Ir(III) complex, tBuOK | Substituted Quinolines | Environmentally benign, high yields | researchgate.net |

This table highlights examples of microwave-assisted and solvent-free synthetic approaches to quinoline derivatives.

Chemical Transformations and Derivatization of Quinolin 7 Ylmethanamine

Reactivity Profiles of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a primary amine attached to the quinoline (B57606) ring via a methylene (B1212753) bridge. This functional group is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties, making it the primary site for many derivatization reactions.

The oxidation of primary amines can lead to a variety of nitrogen-containing functional groups, with the final product depending on the specific oxidizing agent and reaction conditions. While the direct oxidation of the aminomethyl group on quinoline-7-ylmethanamine is not extensively detailed in specific literature, established principles of amine oxidation can be applied. Generally, the oxidation of primary amines can yield imines, oximes, nitriles, or nitro compounds. For instance, the oxidation of the quinoline ring system itself, particularly at the nitrogen atom, can form Quinoline N-oxides using reagents like hydrogen peroxide or peracids. biosynce.com The benzene (B151609) portion of the quinoline ring can also be oxidized under strong conditions, leading to the formation of carboxylic acids. biosynce.comyoutube.com The selective oxidation of the aminomethyl group in the presence of the reactive quinoline ring would require carefully chosen reagents to avoid competing reactions.

The primary amine of quinolin-7-ylmethanamine readily acts as a nucleophile, participating in substitution reactions with various electrophilic partners to form a range of functionalized derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov

Amide Formation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This is a robust and widely used transformation. researchgate.net

Urea Formation: Treatment with isocyanates leads to the formation of substituted ureas. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. nih.govnih.gov

Thiourea (B124793) Formation: Similarly, reaction with isothiocyanates produces thiourea derivatives. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in drug discovery.

These transformations are typically high-yielding and allow for the introduction of diverse structural motifs onto the this compound scaffold.

Table 1: Formation of Functionalized Derivatives from this compound

| Reactant Class | Specific Reactant (Example) | Resulting Functional Group | Product Class |

|---|---|---|---|

| Acid Chloride | Acetyl chloride | -NH-C(=O)CH₃ | Amide |

| Isocyanate | Phenyl isocyanate | -NH-C(=O)NH-Ph | Urea |

| Isothiocyanate | Methyl isothiocyanate | -NH-C(=S)NH-CH₃ | Thiourea |

Primary amines, including this compound, undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction, which is typically acid-catalyzed, proceeds through a hemiaminal (or carbinolamine) intermediate, which then eliminates a molecule of water to form an imine, commonly known as a Schiff base. wikipedia.orglatech.edu This reaction is reversible and can be driven to completion by removing the water formed. wikipedia.org The formation of imines is a key step in the synthesis of many heterocyclic systems and complex organic molecules. wikipedia.org

Table 2: Imine Formation via Condensation Reaction

| Carbonyl Reactant (Example) | Intermediate | Final Product |

|---|---|---|

| Benzaldehyde | Hemiaminal | N-benzylidene-1-(quinolin-7-yl)methanamine (Imine) |

Strategic Design and Synthesis of Functionalized this compound Derivatives

The strategic functionalization of the this compound scaffold is a key approach in medicinal chemistry and materials science to develop novel compounds with tailored properties. The design process typically focuses on modifying either the primary amine of the methanamine group or by introducing additional substituents onto the quinoline ring system. The primary amine serves as a versatile synthetic handle for a variety of chemical transformations, including N-acylation, N-alkylation, and formation of Schiff bases, allowing for the introduction of diverse functional groups. This derivatization is strategically employed to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence the molecule's biological activity or material characteristics.

The synthesis of the core scaffold, this compound, can be achieved through several established synthetic pathways. A common and effective method is the reduction of a nitrile group. This involves the synthesis of 7-cyanoquinoline as a key intermediate, which is then reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nih.gov This approach is advantageous due to the relative accessibility of substituted cyanoquinolines.

An alternative and widely used strategy is the reductive amination of quinoline-7-carbaldehyde. beilstein-journals.org This two-step, one-pot process typically involves the initial condensation of the aldehyde with an amine source, such as ammonia (B1221849) or its equivalent, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine using a variety of reducing agents. The synthesis of the precursor, quinoline-7-carbaldehyde, can be accomplished through various formylation reactions on the quinoline core. mdpi.com The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Table 1: Key Synthetic Precursors for this compound and its Isomers

Precursor Compound Target Functional Group Typical Reaction Type Common Reagents 7-Cyanoquinoline 7-ylmethanamine Nitrile Reduction LiAlH₄, H₂/Catalyst Quinoline-7-carbaldehyde 7-ylmethanamine Reductive Amination NH₃/NH₄OAc, NaBH₃CN, H₂/Catalyst 3-Cyanoquinoline 3-ylmethanamine Nitrile Reduction LiAlH₄ 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-quinolinecarbaldehyde Oxidation Selenium Dioxide (SeO₂)

Exploration of Positional Isomers and Structurally Related Heterocyclic Variants

The exploration of positional isomers is a fundamental strategy in drug design to understand structure-activity relationships (SAR). The location of the methanamine group on the quinoline ring can significantly impact the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. For instance, the synthesis of (2-chloroquinolin-3-yl)methanamine, a positional isomer, proceeds from 2-chloro-3-cyanoquinoline via nitrile reduction, demonstrating that synthetic routes can be adapted for different isomers based on the accessibility of the corresponding precursors. nih.gov Other isomers, such as those derived from quinoline-2-carbaldehyde or quinoline-8-carbaldehyde, can be synthesized via analogous oxidation and reductive amination pathways. nih.gov Each isomer presents a unique vector for substitution, influencing its pharmacological and physicochemical profile.

Beyond positional isomers, the concept of bioisosterism is often employed, where the quinoline core is replaced with a structurally related heterocycle to improve properties while retaining or enhancing biological activity. rroij.com Bioisosteres are chemical groups with similar steric and electronic properties. rroij.com Isoquinoline, a constitutional isomer of quinoline where the nitrogen atom is in position 2, is a common heterocyclic variant. The synthesis of functionalized isoquinolines often follows distinct synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, leading to scaffolds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, which can be further elaborated. mdpi.com Other heterocyclic systems like quinoxaline, quinazoline, or naphthyridine can also serve as bioisosteric replacements for the quinoline ring, offering alternative hydrogen bonding patterns and dipole moments. researchgate.net

Table 2: Comparison of this compound and Related Variants

Compound Type Core Heterocycle Key Structural Feature Rationale for Exploration Target Compound Quinoline Methanamine at C7 Baseline structure for derivatization. Positional Isomer Quinoline Methanamine at C2, C3, C4, etc. Investigate structure-activity relationships (SAR). Heterocyclic Variant Isoquinoline Nitrogen at position 2. Bioisosteric replacement to alter properties. Heterocyclic Variant Naphthyridine Contains two nitrogen atoms in the bicyclic system. Modify hydrogen bonding capacity and basicity.

Integration into Polycyclic and Complex Molecular Architectures

The this compound moiety can serve as a crucial building block for the construction of more complex, polycyclic molecular architectures. These larger structures are of interest for their potential to bind to extensive biological targets or for applications in materials science. The synthesis of fused heterocyclic systems often involves the strategic use of functionalized quinolines as precursors.

A notable example is the synthesis of quinolino[7,8-h]quinoline, a superbasic polycyclic aromatic compound. wgtn.ac.nz The construction of this fused system relies on precursors derived from functionalized quinolines, where reactions are designed to form a new ring by connecting positions 7 and 8 of one quinoline to another scaffold. While this specific example does not start from the methanamine derivative itself, the underlying principle demonstrates how the C7 and C8 positions of the quinoline ring are critical for annulation reactions to build larger, rigid polycyclic systems. The methanamine group could be envisioned as a point of attachment or a directing group in such complex syntheses.

Furthermore, quinoline-based building blocks are utilized in the assembly of macrocycles, which are large ring structures of significant interest in drug discovery. nih.govnih.gov In these syntheses, a bifunctional linear molecule is often cyclized. A derivative of this compound could be incorporated into such a linear precursor, with the amine group providing one reactive end for cyclization, thereby integrating the quinoline scaffold into the final macrocyclic architecture. This strategy allows for the creation of large, structurally diverse libraries of compounds with unique conformational properties. nih.gov

Applications in Organic Synthesis and Materials Science

Utilization as Fundamental Building Blocks for the Construction of Complex Organic Molecules

The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of natural products and synthetic compounds. researchgate.netmdpi.com Quinolin-7-ylmethanamine functions as a key building block, allowing for the strategic incorporation of the quinoline-7-yl moiety into larger, more complex molecular frameworks. The primary amine group is a versatile chemical handle that can participate in a variety of well-established organic transformations.

Key reactions leveraging this compound as a building block include:

Amide Bond Formation: The amine group readily reacts with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages. This is one of the most common strategies for integrating the quinoline core into peptides, polymers, and other bioactive molecules.

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (Schiff base) that can be reduced to a secondary or tertiary amine, respectively. This method is crucial for building complex amine-based structures and linking the quinoline unit to other heterocyclic or aliphatic systems.

N-Alkylation and N-Arylation: The nucleophilic amine can be alkylated or arylated to introduce various substituents, further diversifying the molecular structure and tuning its physicochemical properties.

Through these transformations, this compound serves as a foundational element for synthesizing molecules with tailored properties for applications ranging from pharmaceuticals to functional materials. researchgate.net

Role as Ligands in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms—the endocyclic quinoline nitrogen and the exocyclic primary amine nitrogen—makes this compound an effective bidentate ligand for coordinating with a wide range of metal ions. researchgate.netresearchgate.net Ligands are crucial in coordination chemistry as they dictate the geometry, stability, and reactivity of the resulting metal complex. researchgate.net

This compound can form stable five-membered chelate rings with metal centers, a thermodynamically favorable arrangement. The steric and electronic properties of the quinoline ring system significantly influence the characteristics of the metal complex. researchgate.net These properties can be fine-tuned to develop catalysts for specific organic transformations. While research specifically detailing this compound is focused, the principles are well-established for similar quinoline-based ligands in catalysis. researchgate.netrsc.org

| Ligand Type | Metal Ion | Potential Catalytic Application |

| Quinoline-Amine | Pd(II) | C-H bond activation, cross-coupling reactions. researchgate.net |

| Quinoline-Imine | Rh(I) | Hydroamination, hydrogenation. researchgate.net |

| Poly-quinoline Amine | Fe(II), Mn(II/III) | Oxidation reactions, dehydrogenation. researchgate.net |

| Quinoline-Hydrazone | Cu(II), Ni(II), Co(II) | Various organic transformations. researchgate.net |

This table is illustrative of the catalytic roles of similar quinoline-based amine ligands.

The resulting metal complexes often exhibit catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation, underscoring the compound's importance in the development of novel catalytic systems. nih.gov

Precursors for the Synthesis of Specialized Chemical Compounds

Beyond its role as a building block to be incorporated intact, this compound can also serve as a versatile precursor from which more complex and specialized chemical structures are derived. The aminomethyl group is a point of chemical reactivity that can be transformed into various other functional groups or used to construct new ring systems.

For example, the primary amine can be:

A starting point for heterocycle synthesis: Condensation with diketones or other bifunctional reagents can lead to the formation of new heterocyclic rings fused or appended to the quinoline-7-yl position.

Converted into other functional groups: Through reactions such as diazotization, the amine group can be replaced with hydroxyl, halogen, or cyano groups, opening pathways to a different class of quinoline derivatives.

Oxidized: The aminomethyl group can be oxidized to form the corresponding formyl (aldehyde) or carboxyl derivatives of quinoline, which are themselves valuable precursors for further synthetic elaborations, such as in the synthesis of alkaloids or other natural products. nih.gov

This synthetic versatility allows chemists to access a wide range of novel quinoline-based compounds that would be difficult to prepare through direct substitution on the quinoline ring. organic-chemistry.org

Contributions to the Design of Fluorescent Probes and Chemosensors (Focus on Chemical Design and Sensing Principles)

The quinoline scaffold is an outstanding fluorophore due to its rigid, conjugated aromatic structure, which often results in high quantum yields and photostability. nanobioletters.comcrimsonpublishers.com this compound is an excellent platform for the rational design of fluorescent probes and chemosensors, which are molecules designed to signal the presence of a specific analyte, such as a metal ion or an anion. researchgate.netrsc.org

Chemical Design: The fundamental design of a chemosensor based on this molecule follows a "fluorophore-receptor" model.

Fluorophore: The quinoline ring system acts as the signaling unit, emitting light upon excitation.

Receptor: A specific binding site for the target analyte is chemically attached to the fluorophore.

Linker: The -CH₂- group acts as a simple linker.

The aminomethyl group at the 7-position is the key attachment point for synthesizing the receptor. By reacting the amine with appropriate molecules, a binding pocket tailored for a specific ion (e.g., Zn²⁺, Cu²⁺, Al³⁺, Fe³⁺) or molecule can be created. nanobioletters.comrsc.orgrsc.org

Sensing Principles: The detection mechanism relies on the interaction between the analyte and the receptor, which perturbs the electronic properties of the quinoline fluorophore, causing a measurable change in its fluorescence. dergipark.org.tr Key principles include:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on a nitrogen atom in the receptor can transfer to the excited fluorophore, quenching the fluorescence (fluorescence "off"). Upon binding a cation, the lone pair becomes engaged in coordination, inhibiting PET and causing a significant increase in fluorescence intensity (fluorescence "on"). researchgate.netcrimsonpublishers.com

Intramolecular Charge Transfer (ICT): The quinoline ring can act as an electron acceptor or donor. The binding of an analyte to the receptor can enhance or alter the ICT character of the molecule, often leading to a shift in the emission wavelength. This allows for ratiometric sensing, which is more reliable as it depends on the ratio of intensities at two different wavelengths. nih.gov

Anion Sensing: For anions like fluoride (F⁻) or cyanide (CN⁻), the sensing mechanism often involves the deprotonation of an N-H group on the receptor (e.g., a urea or thiosemicarbazide moiety attached to the aminomethyl group). This deprotonation causes a significant change in the electronic structure and a corresponding colorimetric and/or fluorescent response. nih.gov

| Sensing Principle | Target Analyte(s) | Typical Photophysical Change |

| Photoinduced Electron Transfer (PET) | Metal Cations (e.g., Zn²⁺, Al³⁺) | Fluorescence "Turn-On" (large intensity increase) |

| Intramolecular Charge Transfer (ICT) | Metal Cations, pH, Polarity | Shift in emission wavelength (ratiometric change) |

| Chelation-Enhanced Fluorescence (CHEF) | Metal Cations (e.g., Zn²⁺, Cu²⁺) | Fluorescence enhancement |

| Deprotonation / H-Bonding | Anions (e.g., F⁻, CN⁻, AcO⁻) | Color change and/or change in absorption/emission spectra |

Theoretical and Computational Chemistry Studies of Quinolin 7 Ylmethanamine

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the chemical behavior of a molecule. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a large gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

For Quinolin-7-ylmethanamine, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute the energies and spatial distributions of its molecular orbitals. dergi-fytronix.comscirp.org The analysis would reveal that the HOMO is likely distributed over the electron-rich quinoline (B57606) ring system, while the LUMO may also be delocalized across the aromatic core. The presence of the methanamine group (-CH2NH2) at the 7-position influences the electron density distribution, affecting the energies of these frontier orbitals.

Another important tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. The MEP surface visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions of the molecule, providing a guide to its intermolecular interactions and reactive sites. rjptonline.orgnih.gov For this compound, the nitrogen of the quinoline ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative This table presents example data typical for a quinoline derivative, as specific values for this compound require dedicated computation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicator of chemical reactivity and kinetic stability |

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a robust method for investigating reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped. For this compound, this could involve modeling its synthesis, such as the final reduction or amination steps leading to its formation, or its participation in subsequent reactions, like N-acylation or condensation.

The process involves proposing a plausible reaction pathway and then using DFT to calculate the geometry and energy of each species along that coordinate. For example, in a hypothetical reaction where the amino group of this compound acts as a nucleophile, DFT calculations could validate the proposed mechanism by confirming the formation of a stable intermediate and identifying the rate-determining transition state. researchgate.net The calculated activation energies can be compared with experimental kinetic data to validate the proposed mechanism.

A transition state (TS) is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier along the minimum energy path between reactants and products. Locating and characterizing the TS is crucial for understanding reaction kinetics. Computational algorithms can search for these TS structures. Once a TS is located, a frequency calculation is performed to confirm its identity; a true TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By connecting reactants, transition states, and products, a comprehensive energy landscape can be constructed. This landscape provides a visual representation of all possible reaction pathways and their associated energy barriers. mdpi.com The height of the energy barrier (activation energy) determines the reaction rate. For complex, multi-step reactions, mapping the entire energy landscape helps identify the most favorable pathway and potential side reactions. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state correctly connects the intended reactant and product minima on the potential energy surface.

Conformational Analysis and Investigation of Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. chemistrysteps.com For this compound, the key flexible bond is the C7-CH2 bond connecting the methanamine group to the quinoline ring.

A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This process reveals the most stable (lowest energy) conformations and the energy barriers between them. The relative populations of different conformers at a given temperature can be estimated from their calculated Gibbs free energies. rsc.org

Intramolecular interactions play a key role in determining conformational preferences. Natural Bond Orbital (NBO) analysis is a powerful technique used to study these interactions. dergi-fytronix.com NBO analysis examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could reveal weak intramolecular hydrogen bonds or other stabilizing interactions between the amino group and the quinoline ring system that influence the preferred conformation. arabjchem.org

Table 2: Example of Conformational Analysis Results This table illustrates typical outputs from a conformational analysis of a flexible molecule like this compound.

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| B (Gauche) | 60° | 1.15 | 14.5 |

| C (Gauche) | -60° | 1.15 | 10.2 |

Quantitative Structure-Reactivity Relationships (QSPR) via Quantum Chemical Descriptors

Quantitative Structure-Property/Reactivity Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical properties or reactivity. researchgate.net These models are built using molecular descriptors, which are numerical values that encode structural or electronic information.

Quantum chemical descriptors, derived from computational calculations, are particularly powerful because they are based on the fundamental electronic structure of the molecule. For this compound, a suite of descriptors can be calculated using DFT. arabjchem.org These include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, polarizability.

Charge-based Descriptors: Mulliken or Natural Population Analysis (NPA) charges on specific atoms.

Global Reactivity Descriptors: Chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω).

Once calculated for a series of related quinoline derivatives, these descriptors can be used to build a QSPR model. For instance, a model could be developed to predict the reaction rate of a specific reaction by correlating it with descriptors like the LUMO energy and the charge on the nitrogen atom. Such models are valuable for predicting the properties of new, unsynthesized compounds.

Spectroscopic Property Prediction and Interpretation through Computational Methods

Computational methods are routinely used to predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures. scirp.orgnih.gov

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scirp.org These calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity. By comparing the computed spectrum with the experimental FT-IR and Raman spectra, each vibrational mode can be assigned to a specific molecular motion (e.g., C-H stretch, N-H bend), providing a detailed confirmation of the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) and can be directly compared to experimental NMR data to aid in the assignment of peaks.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, corresponding to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table provides an example of how theoretical vibrational data for this compound would be compared to experimental results for structural validation.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| N-H Symmetric Stretch | 3360 | 3355 | 5 |

| Aromatic C-H Stretch | 3052 | 3048 | 4 |

| C=N Ring Stretch | 1615 | 1610 | 5 |

| C-N Stretch | 1280 | 1277 | 3 |

Mechanistic Investigations of Quinolin 7 Ylmethanamine Reactions

Studies on Carbon-Hydrogen Bond Activation Mechanisms

The direct functionalization of quinoline (B57606) scaffolds through transition metal-catalyzed C-H bond activation is a powerful strategy in organic synthesis. nih.gov General mechanisms for the C-H activation of quinolines can involve several pathways, including oxidative addition, single-electron transfer (SET), concerted metalation-deprotonation (CMD), and electrophilic aromatic substitution, with the specific pathway often depending on the metal center. mdpi.com

In the context of 7-aminoquinoline derivatives, studies on related compounds offer plausible mechanistic models. For instance, a proposed mechanism for the palladium-catalyzed C-H activation of a 7-phenylaminoquinoline derivative (TFMAQ-7Ph) involves the coordination of the palladium catalyst to the quinoline nitrogen, followed by C-H bond cleavage at the C8 position, facilitated by a phosphine ligand. researchgate.net This highlights the directing effect of the nitrogen atom in the quinoline ring, guiding the catalyst to activate a specific C-H bond.

The typical steps in such a C-H activation process are:

Coordination of the transition metal to the nitrogen atom of the quinoline ring.

C-H bond cleavage, which can be the rate-limiting step, to form a metallacyclic intermediate. mdpi.com

Reaction with a coupling partner.

Reductive elimination to yield the product and regenerate the catalyst.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

The catalytic cycles for transition metal-mediated reactions of quinolines are intricate and highly dependent on the specific transformation. For quinoline derivatives, these cycles often involve the interplay of a transition metal catalyst (e.g., palladium, rhodium, copper, or iron), ligands, and sometimes oxidants or other additives. ias.ac.in

A representative catalytic cycle for the C-H activation and subsequent arylation of a 7-aminoquinoline derivative is depicted in the study of TFMAQ-7Ph. researchgate.net The proposed cycle involves a Pd(0)/Pd(II) mechanism where the palladium catalyst coordinates to the substrate, undergoes oxidative addition to the C-H bond, followed by reaction with an arylating agent, and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. researchgate.net

Another relevant example is the catalytic cycle for the partial transfer hydrogenation of quinoline, which can be catalyzed by cobalt complexes. researchgate.net This process involves the activation of a hydrogen donor and the stepwise transfer of hydrogen to the quinoline ring. While this has been studied for the parent quinoline, the influence of a methanamine substituent at the 7-position on the catalytic cycle has not been specifically elucidated.

Similarly, Rh-catalyzed C-H activation for the formation of α‐(8‐quinolyl)acetophenones has a proposed catalytic cycle, but this focuses on a different substitution pattern. researchgate.net The lack of specific studies on quinolin-7-ylmethanamine means that any proposed catalytic cycle for its reactions would be speculative and based on these related systems.

Analysis of Solvent Effects and Reaction Kinetics

Solvent properties can significantly influence the rate and outcome of chemical reactions. Studies on 7-aminoquinoline derivatives have demonstrated the impact of solvent polarity on their photophysical properties, which can be indicative of how solvents might affect their reactivity. nih.gov For example, trifluoromethyl-substituted 7-aminoquinolines exhibit a bathochromic shift in their absorption maxima as solvent polarity increases, moving from n-hexane to methanol. nih.gov This solvatochromism suggests a change in the electronic distribution in the molecule in different solvent environments, which could in turn affect reaction kinetics.

The fluorescence lifetimes of these compounds also show a dependence on solvent polarity, initially increasing in moderately polar solvents and then decreasing in strongly polar ones. nih.gov This behavior is characteristic of molecules with intramolecular charge-transfer (ICT) character. nih.gov

| Solvent | Polarity Index | Absorption Maximum (λmax, nm) |

|---|---|---|

| n-Hexane | 0.1 | 365 |

| Toluene | 2.4 | 372 |

| Ethyl Acetate | 4.4 | 378 |

| Acetonitrile | 5.8 | 382 |

| Methanol | 6.6 | 389 |

Data adapted from a study on 2,4-disubstituted 7-aminoquinolines. nih.gov

While these data relate to photophysical properties, they underscore the importance of solvent selection in reactions involving 7-aminoquinoline scaffolds. However, specific kinetic studies detailing the rate constants and reaction orders for reactions of this compound under various solvent conditions are not available in the reviewed literature.

Stereochemical Control and Regioselectivity in Chemical Processes

Regioselectivity is a critical aspect of the synthesis and functionalization of substituted quinolines. The inherent electronic properties of the quinoline ring system, along with the influence of existing substituents, direct incoming reagents to specific positions. In the synthesis of 7-aminoquinolines via the condensation of m-phenylenediamine (B132917) with 1,3-diketones, high regioselectivity has been achieved. nih.gov The introduction of a trifluoromethyl group can control the reaction pathway and lead to the selective formation of the 7-aminoquinoline isomer. nih.gov

In C-H functionalization reactions, regioselectivity is often dictated by the directing group. For many quinoline derivatives, the nitrogen atom of the quinoline ring acts as a directing group, favoring functionalization at the C2 or C8 positions. nih.gov However, remote C-H functionalization at other positions can be achieved under specific conditions. For example, a metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been developed. rsc.org

The Friedländer synthesis, a classical method for quinoline synthesis, can also exhibit regioselectivity, which can be influenced by reaction conditions and the nature of the catalyst. researchgate.net

With regard to stereochemical control, there is a lack of specific studies on enantioselective or diastereoselective reactions involving quinolin--ylmethanamine as a substrate or ligand. Achieving such control would likely require the use of chiral catalysts or auxiliaries, an area that remains to be explored for this specific compound.

| Reactants | Reaction Conditions | Major Product | Yield |

|---|---|---|---|

| m-phenylenediamine and 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Reflux in chloroform, 10h | 2-phenyl-4-(trifluoromethyl)quinolin-7-amine | 88% |

| m-phenylenediamine and 1-phenylbutane-1,3-dione | Acid-catalyzed | Mixture of isomers | - |

Information synthesized from studies on 7-aminoquinoline synthesis. nih.gov

An Examination of this compound: Structure-Reactivity Relationships in Chemical Synthesis

The quinoline scaffold is a foundational motif in synthetic and medicinal chemistry, prized for its versatile reactivity and presence in a multitude of biologically active compounds. Among its many derivatives, this compound serves as a key building block, offering multiple sites for chemical modification. Understanding the structure-reactivity relationships (SAR) of this compound from a synthetic perspective is crucial for the rational design of new molecules. This article explores the influence of substituents, positional isomerism, and stereochemistry on the chemical behavior of this compound and its derivatives, providing a focused analysis for synthetic chemists.

Emerging Research Avenues and Future Directions

Development of Novel and Efficient Synthetic Methodologies for Quinolin-7-ylmethanamine and its Analogues

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and result in low efficiency. nih.govnih.gov Consequently, modern research is intensely focused on developing more efficient, selective, and milder synthetic routes.

Recent advancements include a variety of metal-catalyzed and metal-free approaches. Oxidative annulation strategies, in particular, have gained prominence. mdpi.com Methodologies employing catalysts based on rhodium, ruthenium, cobalt, copper, and palladium have demonstrated high efficiency and broad functional group tolerance in constructing the quinoline core. mdpi.com For instance, a catalyst-free approach for synthesizing 2,4-disubstituted 7-aminoquinolines has been developed by introducing a trifluoromethyl group into one of the reactants. This modification facilitates the reaction, avoiding the need for strong acid or base catalysts. nih.gov

Furthermore, modifications to classic syntheses are rendering them more efficient. The use of microwave irradiation, for example, has been shown to reduce reaction times and increase yields in Skraup-type syntheses. nih.gov These modern methodologies provide powerful tools for accessing not only this compound but also a diverse library of its analogues for further investigation.

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Modified Friedländer Synthesis | Condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds. | Nafion-mediated, microwave irradiation | Environmentally friendly, efficient | mdpi.com |

| Transition Metal-Catalyzed C-H Activation | Cascade C-H activation and heteroannulation reactions. | Rhodium, Ruthenium, Cobalt, Copper | High atom economy, broad substrate scope | mdpi.com |

| Catalyst-Free Synthesis | Reaction of m-phenylenediamine (B132917) with trifluoromethyl-containing 1,3-diketones. | Heat, catalyst-free | Avoids strong acids/bases, high selectivity | nih.gov |

| Metal-Free Photoredox Catalysis | Cascade annulation reaction using a photocatalyst. | 10-methyl-9,10-dihydroacridine (AcrH2), visible light | Metal-free, environmentally friendly | mdpi.com |

| Superacid-Catalyzed Condensation | Condensation of aromatic amines with α,β-unsaturated carbonyl compounds. | Trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) | High efficiency, broad functional group compatibility | mdpi.com |

Exploration of Unprecedented Chemical Transformations and Derivatization Strategies

The functional core of this compound offers multiple sites for chemical modification, enabling the creation of diverse derivatives. The primary amine of the methanamine group is a versatile handle for transformations such as acylation, alkylation, and the formation of Schiff bases or sulfonamides. These reactions allow for the systematic exploration of the chemical space around the core structure.

Beyond the aminomethyl group, modern synthetic methods are enabling direct C-H functionalization of the quinoline ring itself. This allows for the introduction of new substituents at various positions, which was previously a significant challenge. For example, transition metal-free protocols have been developed for the C2-sulfonation of quinoline N-oxides, showcasing the potential for regioselective derivatization. nih.gov Such unprecedented transformations are crucial for fine-tuning the electronic and steric properties of this compound analogues, which is essential for applications in drug discovery and materials science.

Integration of this compound into Advanced Materials and Supramolecular Assemblies

The unique structural and electronic properties of the quinoline ring make it an attractive building block for advanced materials. The nitrogen atom in the quinoline ring and the exocyclic primary amine of this compound can act as bidentate or bridging ligands for metal ions. This coordination capability opens the door for its integration into metal-organic frameworks (MOFs) and other supramolecular coordination networks. nih.gov Such assemblies hold promise for applications in gas storage, catalysis, and sensing.

The quinoline scaffold is also known for its photophysical properties and has been incorporated into organic light-emitting diodes (OLEDs). nih.gov The derivatization of this compound could lead to new materials with tailored fluorescence and charge-transport properties for optoelectronic applications. The ability to form self-assembling structures through hydrogen bonding and π-π stacking further enhances its potential in the development of functional supramolecular materials. nih.gov

| Potential Application Area | Role of this compound | Key Properties | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Coordination sites (ring N, amine N), structural rigidity | nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transport material | Luminescence, π-conjugated system | nih.gov |

| Supramolecular Gels | Gelator molecule | Hydrogen bonding, π-π stacking | nih.gov |

| Chemical Sensors | Fluorescent probe | Changes in fluorescence upon binding to analytes | nih.gov |

Application of Machine Learning and Artificial Intelligence in Quinoline Methanamine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from molecular design to synthesis planning. nih.gov In the context of this compound, these computational tools offer powerful capabilities. ML models can be trained to predict the biological activity or material properties of novel analogues, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com This accelerates the design-make-test-analyze cycle inherent in drug discovery and materials development. nih.gov

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|

| Property Prediction | Predicting biological activity, ADMET properties, or material characteristics of new analogues. | Prioritizes synthesis of high-potential compounds, reduces wasted effort. | mdpi.commdpi.com |

| Retrosynthesis Planning (CASP) | Computer-Aided Synthesis Planning algorithms generate synthetic routes to target molecules. | Accelerates the design of efficient syntheses, identifies novel pathways. | nih.govbiopharmatrend.com |

| Reaction Outcome Prediction | Predicts the products, yields, and site selectivity of chemical reactions. | Guides experimental design, minimizes failed reactions. | researchgate.netdoaj.org |

| De Novo Molecular Design | Generative models propose novel molecular structures with desired properties. | Explores vast chemical space for innovative analogues. | youtube.commit.edu |

Design of Sustainable and Environmentally Benign Synthetic Processes for Quinoline-Based Compounds

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like quinolines. ijpsjournal.com There is a significant push to move away from traditional methods that use hazardous solvents, stoichiometric reagents, and high energy consumption. nih.gov Research is now focused on developing sustainable processes that minimize waste and environmental impact.

Key strategies in the green synthesis of quinolines include the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly shorten reaction times and improve energy efficiency. nih.govnih.gov The replacement of volatile organic solvents with greener alternatives such as water or ionic liquids is another major area of focus. ias.ac.ineurekaselect.com One-pot synthesis, where multiple reaction steps are carried out in a single vessel, improves efficiency and reduces waste from intermediate purification steps. researchgate.net Moreover, the development of recyclable and environmentally benign catalysts, such as simple iron salts or molecular iodine, is crucial for creating truly sustainable synthetic methodologies for this compound and its derivatives. researchgate.nettandfonline.com

| Green Chemistry Approach | Example | Environmental Benefit | Reference |

|---|---|---|---|

| Alternative Energy Sources | Microwave-assisted or ultrasound-assisted synthesis | Reduced energy consumption and reaction times | nih.govnih.gov |

| Green Solvents | Using water or ionic liquids as the reaction medium | Reduces use of volatile organic compounds (VOCs) | ias.ac.ineurekaselect.com |

| Benign Catalysts | Use of FeCl₃·6H₂O, molecular iodine, or catalyst-free systems | Avoids toxic heavy metal catalysts | nih.govresearchgate.nettandfonline.com |

| One-Pot Reactions | Multicomponent reactions to build the quinoline core in a single step | Minimizes waste, improves process efficiency | ias.ac.inresearchgate.net |

Q & A

Q. Q1. What are the standard synthetic routes for Quinolin-7-ylmethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Pathways : Common methods include reductive amination of 7-quinolinecarboxaldehyde with ammonia derivatives or nucleophilic substitution of 7-(halomethyl)quinoline. Reaction solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield .

- Optimization : Varying temperature (80–120°C) and pressure (e.g., H₂ at 1–3 atm) can improve selectivity. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.5–7.2 ppm for aromatic protons, δ 3.5 ppm for -CH₂-NH₂) .

Q. Q2. How is this compound characterized structurally and functionally in preclinical studies?

Methodological Answer:

- Structural Analysis : Use X-ray crystallography for absolute configuration determination or FT-IR to confirm amine and aromatic C-H stretches.

- Functional Profiling : Employ in vitro assays (e.g., CYP450 inhibition screening at 10 µM) to assess metabolic stability. LogP values (e.g., 1.8–2.2) predict BBB permeability .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’s metabolic stability be resolved across studies?

Methodological Answer:

- Contradiction Analysis : Discrepancies often arise from assay conditions. For example:

- CYP Inhibition : Inconsistent IC₅₀ values may stem from variations in microsomal enzyme sources (human vs. rat) or incubation times (30 vs. 60 min) .

- Statistical Rigor : Apply ANOVA to compare datasets and validate reproducibility using ≥3 biological replicates. Cochrane guidelines recommend sensitivity analyses to exclude outlier studies .

Q. Q4. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- SAR Framework :

- Scaffold Modification : Introduce substituents at C-3/C-8 positions to test steric effects.

- Bioisosteric Replacement : Replace -CH₂-NH₂ with -CH₂-OH or -CH₂-SH to evaluate hydrogen-bonding interactions.

- Docking Studies : Use AutoDock Vina with PDB targets (e.g., 5-HT₃ receptor) to prioritize derivatives for synthesis .

- Data Interpretation : Apply hierarchical clustering (e.g., Ward’s method) to group compounds by activity profiles .

Q. Q5. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer:

- In Silico Tools :

- Validation : Compare predicted vs. experimental LogS (e.g., ESOL model: -2.05 vs. measured -1.92) to refine algorithms .

Methodological Best Practices

Q. Q6. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Documentation : Follow Beilstein Journal guidelines:

Q. Q7. How should researchers address ethical and safety concerns in handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.